4-Chloro-2,5-DiaminoToluene
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Overview
Description
4-Chloro-2,5-DiaminoToluene is an organic compound with the molecular formula C7H9ClN2. It is a derivative of toluene, where two amino groups and one chlorine atom are substituted on the benzene ring. This compound is commonly used in the production of dyes and pigments, particularly in the textile and hair dye industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2,5-DiaminoToluene can be synthesized through several methods. One common method involves the nitration of 4-chloro-2,5-dinitrotoluene followed by reduction. The nitration process typically uses a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro compound is then reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,5-DiaminoToluene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully reduced amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst is typically used for reduction reactions.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully reduced amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,5-DiaminoToluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-DiaminoToluene involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2,5-Diaminotoluene: Similar structure but lacks the chlorine atom.
4-Chloro-2,5-Dimethoxyaniline: Contains methoxy groups instead of amino groups.
4-Chloro-2,5-Dinitrotoluene: Contains nitro groups instead of amino groups.
Uniqueness: 4-Chloro-2,5-DiaminoToluene is unique due to the presence of both amino and chlorine groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various industrial and research applications .
Properties
CAS No. |
1244-45-0 |
---|---|
Molecular Formula |
C7H9ClN2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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